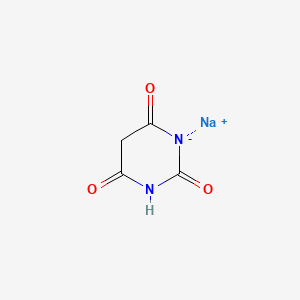

Barbituric acid, sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barbiturate is a class of drugs characterized as central nervous system (CNS) depressants. Barbiturate compounds bind to the gamma amino butyric acid (GABA)-A receptor, thereby increasing the influx of chloride ions into the neuron and subsequently causing hyperpolarization, which produces a decrease in neuronal transmission. Other barbiturate effects in the CNS may include modulation of sodium and calcium channels as well as inhibition of glutamate-mediated excitation. Although the effects of barbiturates are seen throughout the CNS, the predominant effect occurs in the midbrain region, the part of the brain associated with arousal. CNS depressive effects associated with this drug class include mild sedation, hypnosis, anesthesia, and coma as well as a decrease in seizure activity.

作用機序

Target of Action

Sodium barbiturate, also known as barbituric acid sodium salt, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the brain .

Mode of Action

Sodium barbiturate enhances the activity of GABA at the GABA_A receptor . It increases the duration of time for which the chloride ion channel on the GABA complex is open . This leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of the nerve impulse . This ultimately leads to a decrease in neuronal excitability and a calming effect on the brain .

Biochemical Pathways

The primary biochemical pathway affected by sodium barbiturate is the GABAergic pathway . By enhancing the activity of GABA, sodium barbiturate increases inhibitory neurotransmission, leading to sedation and hypnosis . It also inhibits the excitatory neurotransmitter glutamate, further contributing to its depressant effects .

Pharmacokinetics

Sodium barbiturate is well absorbed orally, and it has a high volume of distribution due to its lipid solubility . It is metabolized by the liver through hepatic microsomal pathways . The half-life and clearance of sodium barbiturate can vary significantly among individuals, depending on factors such as age, liver function, and concurrent medications .

Result of Action

The primary molecular effect of sodium barbiturate is the enhancement of GABA-induced chloride currents, leading to neuronal hyperpolarization . At the cellular level, this results in decreased neuronal excitability and a calming effect on the brain . Clinically, this manifests as sedation, hypnosis, and in some cases, anesthesia . In high doses, sodium barbiturate can induce a state of deep coma .

Action Environment

The action of sodium barbiturate can be influenced by various environmental factors. For instance, the presence of other CNS depressants can potentiate the effects of sodium barbiturate . Additionally, changes in pH can affect the ionization state of the drug, potentially impacting its absorption and distribution . Chronic use of sodium barbiturate can lead to the development of tolerance, requiring higher doses to achieve the same effect .

生物活性

Barbituric acid, sodium salt (commonly known as sodium barbitone), is a derivative of barbituric acid and belongs to the class of compounds known as barbiturates. This compound has garnered attention for its various biological activities, particularly in the fields of pharmacology and microbiology. This article delves into the biological activity of sodium barbitone, highlighting its pharmacological effects, antimicrobial properties, and potential applications in medical research.

1. Pharmacological Properties

Sodium barbitone primarily acts as a central nervous system (CNS) depressant . It enhances the action of gamma-aminobutyric acid (GABA), a neurotransmitter that promotes relaxation and inhibits neuronal activity. This mechanism makes sodium barbitone useful in clinical settings for inducing anesthesia and managing seizures.

Table 1: Pharmacological Effects of Sodium Barbitone

| Effect | Mechanism | Application |

|---|---|---|

| CNS Depression | Enhances GABA activity | Anesthesia, sedation |

| Anticonvulsant Activity | Modulates neuronal excitability | Seizure management |

| Muscle Relaxation | Reduces muscle tone through CNS inhibition | Anesthesia |

2. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of sodium barbitone and its metal complexes against various bacterial and fungal strains. The effectiveness of sodium barbitone was compared with its metal chelates, specifically Ni(II), Pd(II), and Pt(II) complexes.

2.1 Antibacterial Activity

Sodium barbitone demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies:

- Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were tested.

- The metal complexes exhibited enhanced antibacterial properties compared to the free ligand.

Table 2: Antibacterial Activity of Sodium Barbitone and Metal Complexes

| Compound | Staphylococcus aureus (Zone of Inhibition) | Escherichia coli (Zone of Inhibition) |

|---|---|---|

| Sodium Barbitone | Moderate | Weak |

| Ni(II) Complex | Strong | Moderate |

| Pd(II) Complex | Moderate | Weak |

| Pt(II) Complex | Weak | Weak |

3. Antifungal Activity

The antifungal efficacy of sodium barbitone was also evaluated against Candida albicans and Aspergillus flavus. The results indicated that:

- The Ni(II) complex showed the highest antifungal activity against Candida albicans.

- All tested metal complexes exhibited no significant activity against Aspergillus flavus.

Table 3: Antifungal Activity of Sodium Barbitone and Metal Complexes

| Compound | Candida albicans (Zone of Inhibition) | Aspergillus flavus (Zone of Inhibition) |

|---|---|---|

| Sodium Barbitone | Weak | No Activity |

| Ni(II) Complex | Strong | No Activity |

| Pd(II) Complex | Moderate | No Activity |

| Pt(II) Complex | Weak | No Activity |

4. Case Studies and Research Findings

In a study published in the Open Journal of Inorganic Non-metallic Materials, researchers synthesized sodium barbitone and its metal complexes, assessing their biological activities through various spectroscopic analyses and thermal studies . The findings indicated that:

- Metal chelation significantly altered the biological activity profile of sodium barbitone.

- The enhanced activity was attributed to changes in molecular structure upon coordination with metal ions, which improved membrane permeability and interaction with microbial cells.

科学的研究の応用

Pharmaceutical Applications

1.1 Sedatives and Anesthetics

Barbituric acid derivatives, including sodium amytal (the sodium salt of iso-amyl-ethyl barbituric acid), have been historically significant as sedatives and anesthetics. These compounds are central nervous system depressants that induce sedation and anesthesia effectively. Sodium amytal was notably used for inducing general anesthesia through intravenous administration, providing a more direct method than inhalation anesthetics .

Table 1: Common Barbituric Acid Derivatives Used in Medicine

| Compound Name | Chemical Structure | Primary Use |

|---|---|---|

| Sodium Amytal | C₄H₃N₂NaO₃ | General anesthesia |

| Phenobarbital | C₁₂H₁⁴N₂O₃ | Anticonvulsant |

| Barbital | C₈H₁₁N₂O₃ | Sedative |

1.2 Stability and Formulation

Recent advancements have focused on improving the stability of aqueous solutions of barbituric acid salts for injection purposes. Methods to stabilize these solutions against hydrolysis have been developed, allowing for safer storage and administration . For instance, the incorporation of hydrotropic substances has been shown to enhance the stability of these solutions.

Research Applications

2.1 Biological Studies

Barbituric acid and its derivatives are extensively used in pharmacological research to study their interactions with biological systems. Investigations into their pharmacodynamics have provided insights into their mechanisms of action and potential therapeutic benefits.

2.2 Photochemical Research

Research has also explored the photochemical degradation of barbituric acid derivatives under UV irradiation, revealing important information about their stability and potential applications in phototherapy .

Cosmetic Applications

Barbituric acid derivatives are increasingly being incorporated into cosmetic formulations due to their properties as stabilizers and emulsifiers. They contribute to the stability and effectiveness of topical applications, enhancing skin feel and moisture retention .

Table 2: Cosmetic Formulations Utilizing Barbituric Acid Derivatives

| Product Type | Active Ingredient | Functionality |

|---|---|---|

| Moisturizers | Barbituric acid derivatives | Skin hydration |

| Emulsions | Sodium salt of barbituric acid | Stabilizing agent |

Case Studies

4.1 Clinical Use of Sodium Amytal

A notable case study involved the use of sodium amytal in clinical settings for inducing anesthesia during surgical procedures. The compound was administered intravenously, demonstrating rapid onset and effective sedation with minimal side effects when properly dosed .

4.2 Stability Testing

In a laboratory setting, researchers conducted stability tests on various formulations containing sodium salts of barbituric acids. Results indicated that formulations with added stabilizers maintained integrity over extended periods, highlighting the importance of formulation chemistry in pharmaceutical applications .

特性

CAS番号 |

4390-16-3 |

|---|---|

分子式 |

C4H3N2NaO3 |

分子量 |

150.07 g/mol |

IUPAC名 |

sodium;2,6-dioxo-5H-pyrimidin-4-olate |

InChI |

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |

InChIキー |

MHQHHBYRYFICDV-UHFFFAOYSA-M |

SMILES |

C1C(=O)NC(=O)[N-]C1=O.[Na+] |

正規SMILES |

C1C(=O)NC(=O)N=C1[O-].[Na+] |

Key on ui other cas no. |

24012-01-9 4390-16-3 |

物理的記述 |

Beige powder; [Sigma-Aldrich MSDS] |

関連するCAS |

67-52-7 (Parent) |

同義語 |

arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。